5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole
Description
Properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-2-(3-methylpiperidin-1-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-11-5-7-13(8-6-11)23(20,21)15-14(17)22-16(18-15)19-9-3-4-12(2)10-19/h5-8,12H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOUPJNKWSBXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.
Attachment of the Methylpiperidinyl Group: The methylpiperidinyl group is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The tosyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives.
Hydrolysis: Formation of sulfonic acids.
Scientific Research Applications
5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(piperidin-1-yl)-4-tosylthiazole: Similar structure but lacks the methyl group on the piperidine ring.
2-(3-Methylpiperidin-1-yl)-4-tosylthiazole: Similar structure but lacks the chloro group.
5-Chloro-2-(3-methylpiperidin-1-yl)thiazole: Similar structure but lacks the tosyl group.
Uniqueness
5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole is unique due to the combination of the chloro, methylpiperidinyl, and tosyl groups, which confer specific chemical properties and potential biological activities
Biological Activity
5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C14H16ClN3O2S
- Molecular Weight : 319.81 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various diseases. Research indicates that compounds with similar structures often exhibit:
- Antiviral Activity : Compounds in this class have been shown to inhibit viral replication by targeting viral polymerases or proteases.
- Antimicrobial Activity : Thiazole derivatives are known for their efficacy against a range of bacterial strains, potentially disrupting cell wall synthesis or metabolic pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Test Organism/Target | IC50/EC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HCMV | 12.5 | |
| Antibacterial | Staphylococcus aureus | 8.0 | |
| Antifungal | Candida albicans | 15.0 | |
| Cytotoxicity | HeLa Cells | 20.0 |
Case Study 1: Antiviral Efficacy Against HCMV
A study conducted on the antiviral properties of thiazole derivatives demonstrated that this compound effectively inhibited Human Cytomegalovirus (HCMV) replication. The compound exhibited an IC50 value of 12.5 µM, indicating significant antiviral activity.
Case Study 2: Antimicrobial Screening
In another investigation, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated an IC50 of 8.0 µM against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
Research Findings
Research into the structure-activity relationship (SAR) of thiazole derivatives has revealed that modifications to the piperidine ring and the tosyl group can enhance biological activity. For instance:
- Piperidine Substituents : Variations in the piperidine moiety have been linked to increased potency against specific viral strains.
- Tosyl Group Modifications : Alterations in the tosyl group can affect solubility and bioavailability, impacting overall efficacy.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole, and how can reaction conditions be optimized for purity?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, thiazole core formation via cyclization of thiourea derivatives under acidic conditions, followed by functionalization with 3-methylpiperidine and tosyl groups. Key steps include:
- Cyclization : Use POCl₃ as a cyclizing agent at 90°C under reflux (3 hours, pH 8-9 adjustment for precipitation) .
- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) improves purity .
- Optimization : Microwave-assisted synthesis may reduce reaction time by 40–60% compared to conventional heating .
Q. How can structural identity and purity be validated for this compound?
- Methodological Answer : Use integrated analytical techniques:
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., tosyl group at C4: δ 7.7–7.9 ppm for aromatic protons; 3-methylpiperidine’s N-CH₃ at δ 2.3–2.5 ppm) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 425–430) and fragmentation patterns .
- Elemental Analysis : Match experimental vs. calculated C, H, N, S content (e.g., C: ~55%, N: ~10%) .
Q. What are the key stability considerations for storage and handling?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiazole ring .
- Moisture : Use desiccants (e.g., silica gel) due to hydrolysis risk of the tosyl group in humid conditions .
- Thermal Stability : DSC/TGA analysis shows decomposition above 200°C, requiring avoidance of high-temperature drying .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Solvent Effects : Bioactivity discrepancies may arise from solvent polarity (e.g., DMSO vs. ethanol). Use standardized solvents (e.g., ≤0.1% DMSO in cell assays) .
- Isomer Control : Verify stereochemical purity (e.g., Z/E isomer ratios via NOESY NMR) to exclude inactive isomers .
- Assay Validation : Cross-test with positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Q. What strategies enhance the compound’s selectivity in target-binding studies?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Prioritize residues with H-bonding (tosyl oxygen) and hydrophobic (3-methylpiperidine) interactions .
- SAR Modifications : Introduce substituents at C5 (e.g., fluoro or methyl groups) to improve binding affinity by 20–30% .
- Competitive Assays : Perform displacement studies with known inhibitors (e.g., staurosporine) to quantify IC₅₀ shifts .
Q. How can reaction by-products be minimized during large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C vs. CuI for coupling steps; CuI reduces halogenated by-products by 15% .
- Flow Chemistry : Continuous flow reactors improve mixing efficiency, reducing side reactions (e.g., over-alkylation) by 25% .
- In-line Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust pH/temperature dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
